
Ethyl 4-(hydroxyimino)-2-oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(hydroxyimino)-2-oxopentanoate is an organic compound with a unique structure that includes both oxime and ester functional groups
Vorbereitungsmethoden
Ethyl 4-(hydroxyimino)-2-oxopentanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with hydroxylamine hydrochloride in the presence of a base. This reaction typically proceeds under mild conditions and yields the desired oxime ester product. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Ethyl 4-(hydroxyimino)-2-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitro compounds.
Reduction: The oxime group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include nitro compounds, amines, and substituted esters.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(hydroxyimino)-2-oxopentanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of Ethyl 4-(hydroxyimino)-2-oxopentanoate involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active oxime moiety. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(hydroxyimino)-2-oxopentanoate can be compared with similar compounds such as ethyl acetoacetate and other oxime esters. Unlike ethyl acetoacetate, which lacks the oxime group, this compound has unique reactivity due to the presence of both oxime and ester functionalities. This dual functionality makes it a versatile intermediate in organic synthesis. Similar compounds include oxime esters like ethyl 2-(hydroxyimino)propanoate and ethyl 3-(hydroxyimino)butanoate, which also exhibit interesting chemical properties and applications.
Eigenschaften
CAS-Nummer |
13081-00-0 |
|---|---|
Molekularformel |
C7H11NO4 |
Molekulargewicht |
173.17 g/mol |
IUPAC-Name |
ethyl 4-hydroxyimino-2-oxopentanoate |
InChI |
InChI=1S/C7H11NO4/c1-3-12-7(10)6(9)4-5(2)8-11/h11H,3-4H2,1-2H3 |
InChI-Schlüssel |
JHSVLBKMXGDWQN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=O)CC(=NO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



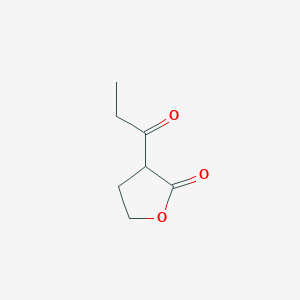
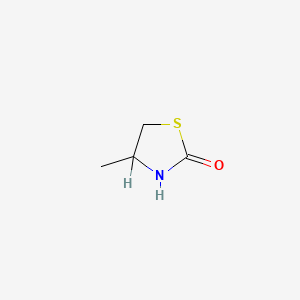



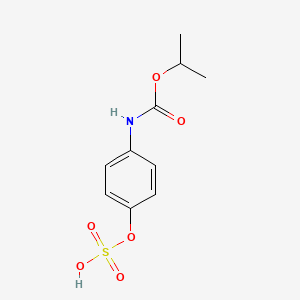
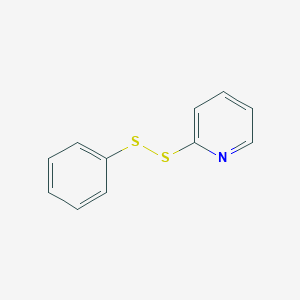
![2,3-Dimethyl-6-(piperidin-1-yl)-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-ol](/img/structure/B14707279.png)


![[6-oxo-2-[(Z)-pent-3-en-1-ynyl]pyran-3-yl]-[6-oxo-2-[(E)-pent-3-en-1-ynyl]pyran-3-yl]mercury](/img/structure/B14707283.png)
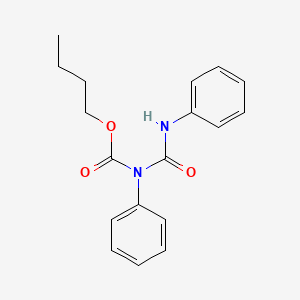
![2-Methyl-1,1-bis[(propan-2-yl)oxy]propane](/img/structure/B14707304.png)
